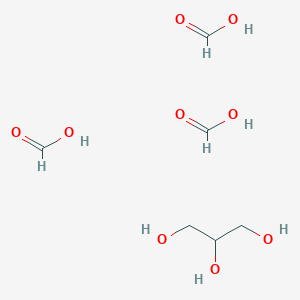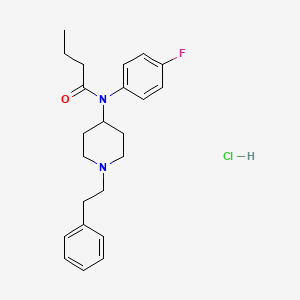
Para-fluorobutyryl fentanyl hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Para-fluorobutyryl fentanyl hydrochloride is an opioid analgesic that is structurally similar to fentanyl. It is a synthetic compound that has been used as a designer drug and is known for its potent analgesic properties. This compound is an analog of butyrfentanyl and has been associated with fatal overdoses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of para-fluorobutyryl fentanyl hydrochloride typically involves the following steps:
Preparation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Formation of Para-fluorobutyryl Fentanyl: The final step involves reacting 4-anilino-N-phenethylpiperidine with para-fluorobutyryl chloride in the presence of halogenated hydrocarbons.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions and purification steps to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Para-fluorobutyryl fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenated hydrocarbons and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce deoxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
Para-fluorobutyryl fentanyl hydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.
Biology: The compound is studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Research focuses on its analgesic properties and potential therapeutic uses, although its high potency and risk of overdose limit its clinical applications.
Industry: It is used in forensic toxicology for the identification and quantification of fentanyl analogs in biological samples
Wirkmechanismus
Para-fluorobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of intracellular signaling pathways that result in analgesia, sedation, and euphoria. The compound’s high affinity for these receptors contributes to its potent analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorofentanyl: Similar in structure but differs in the position of the fluorine atom.
Butyrfentanyl: Lacks the fluorine substitution.
Acetylfentanyl: Has an acetyl group instead of a butyryl group.
Furanylfentanyl: Contains a furan ring instead of the butyryl group.
Uniqueness
Para-fluorobutyryl fentanyl hydrochloride is unique due to the presence of the para-fluoro group, which enhances its binding affinity to the mu-opioid receptors. This structural modification contributes to its high potency and distinct pharmacological profile compared to other fentanyl analogs .
Eigenschaften
CAS-Nummer |
2306823-23-2 |
|---|---|
Molekularformel |
C23H30ClFN2O |
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-2-6-23(27)26(21-11-9-20(24)10-12-21)22-14-17-25(18-15-22)16-13-19-7-4-3-5-8-19;/h3-5,7-12,22H,2,6,13-18H2,1H3;1H |
InChI-Schlüssel |
PHLSIUUOEZTSBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



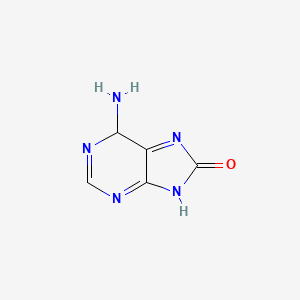
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12351963.png)
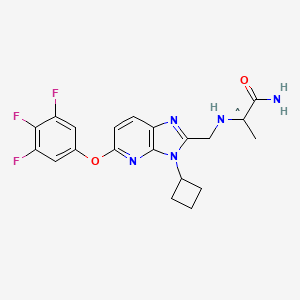
![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)

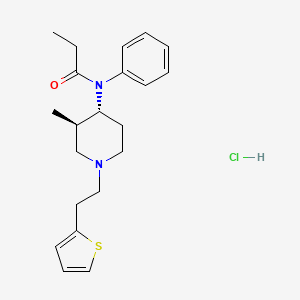
![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)
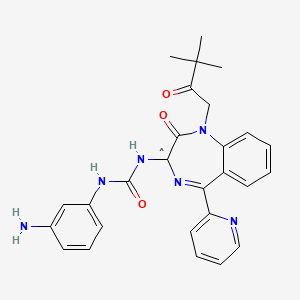
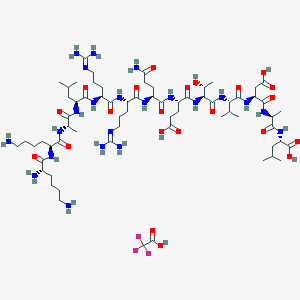

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(tetrazolidin-5-yl)phenyl]thiourea](/img/structure/B12352023.png)
![8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352025.png)
